

molecular weight and formula of Biotin-PEG12-Acid

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Compound of Interest

Compound Name: *Biotin-PEG12-Acid*

Cat. No.: *B606123*

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An In-depth Technical Guide to Biotin-PEG12-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **Biotin-PEG12-Acid**, a heterobifunctional linker commonly utilized in bioconjugation and various research and diagnostic applications.

Core Properties of Biotin-PEG12-Acid

Biotin-PEG12-Acid is a molecule that incorporates a biotin moiety, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This structure allows for the specific and high-affinity binding of biotin to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The carboxylic acid group provides a reactive handle for conjugation to primary amines on proteins, peptides, or other molecules.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₃₇ H ₆₉ N ₃ O ₁₆ S	[1] [2] [3] [4] [5]
Molecular Weight	844.0 g/mol	
Purity	>96%	
Appearance	White to off-white solid	
Solubility	Soluble in water or DMSO	

Experimental Protocols

General Bioconjugation to a Primary Amine-Containing Molecule (e.g., a Protein)

This protocol outlines a general procedure for conjugating **Biotin-PEG12-Acid** to a protein via its primary amine groups (e.g., lysine residues).

Materials:

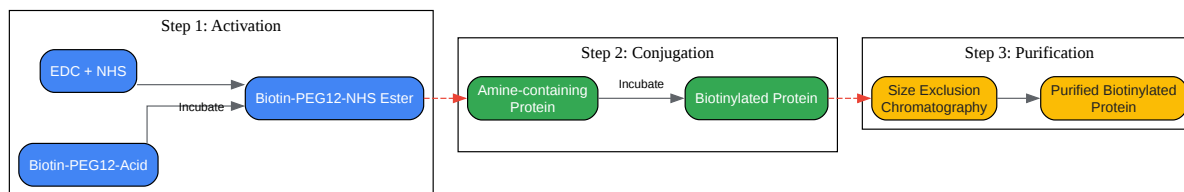
- **Biotin-PEG12-Acid**
- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Conjugation buffer (e.g., MES buffer, pH 4.5-6.0)
- Quenching buffer (e.g., Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for purification

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve **Biotin-PEG12-Acid** in an appropriate organic solvent (e.g., DMSO or DMF).

- In a separate tube, dissolve EDC and NHS in the conjugation buffer. The molar ratio of **Biotin-PEG12-Acid**:EDC:NHS is typically 1:1.5:1.2.
- Add the **Biotin-PEG12-Acid** solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Protein:
 - Exchange the protein into the conjugation buffer (pH 7.2-8.0) using a desalting column or dialysis.
 - Add the activated Biotin-PEG12-NHS ester to the protein solution. The molar ratio of the biotinylation reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the quenching buffer (e.g., Tris or hydroxylamine) to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted biotinylation reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Experimental Workflow Diagram



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Caption: Workflow for the bioconjugation of **Biotin-PEG12-Acid** to a protein.

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